molecular formula C28H23Cl2N3O4 B2649142 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline CAS No. 442649-88-9

2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline

Cat. No. B2649142
CAS RN: 442649-88-9
M. Wt: 536.41
InChI Key: BQGUMCUOWYABOJ-UHFFFAOYSA-N
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Description

2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline is a useful research compound. Its molecular formula is C28H23Cl2N3O4 and its molecular weight is 536.41. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-3-[1-(2-chlorobenzoyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-6-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Pyrazoline derivatives containing the 2-chloroquinoline moiety, similar to the compound of interest, have been synthesized and screened for their antimicrobial activity. These compounds, particularly those with 3,4-dichloro and 3,4-dimethoxy groups, demonstrated potent activity against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains including Aspergillus niger and Penicillium citrinum (Bawa et al., 2009).

Synthesis and Spectroscopic Analysis

The synthesis of quinolinyl chalcones, which incorporate a pyrazole group and are structurally related to the target compound, has been explored. These synthesized compounds, characterized using spectroscopic methods and X-ray crystallography, showed promising antimicrobial properties and moderate antioxidant activity (Prasath et al., 2015).

Potential Anti-inflammatory and Analgesic Properties

Research on quinazolinone derivatives, a structurally related class, explored their potential as anti-inflammatory and analgesic agents. Though the specific activities of these derivatives vary, their synthesis and evaluation indicate a broader interest in exploring quinoline and pyrazoline compounds for therapeutic applications (Farag et al., 2012).

Antioxidant Properties

Compounds with similar structural features have been synthesized and evaluated for their antioxidant efficiency in lubricating greases, showcasing the diverse applications of quinoline derivatives beyond pharmaceuticals (Hussein et al., 2016).

properties

IUPAC Name

[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23Cl2N3O4/c1-35-18-9-10-22-17(12-18)13-20(27(30)31-22)24-15-23(16-8-11-25(36-2)26(14-16)37-3)32-33(24)28(34)19-6-4-5-7-21(19)29/h4-14,24H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGUMCUOWYABOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)C4=CC=CC=C4Cl)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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